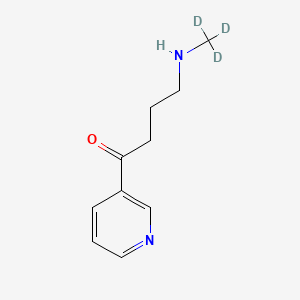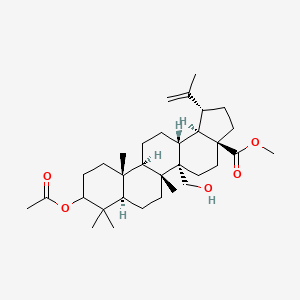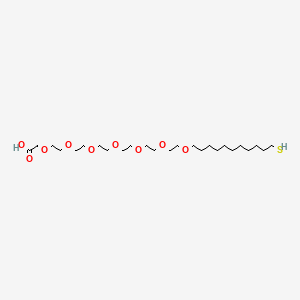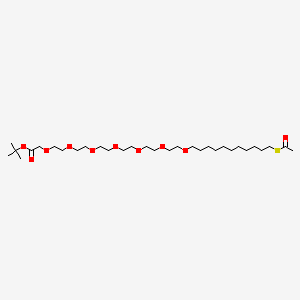![molecular formula C30H29N3O7 B561817 2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester CAS No. 122363-35-3](/img/structure/B561817.png)
2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester” is a derivative of N-Hydroxysuccinimide (NHS) esters, which are widely used in various bioconjugation techniques . These techniques include protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .
Synthesis Analysis
The synthesis of NHS esters generally involves a coupling reaction with a carboxylic acid and N-hydroxysuccinimide in the presence of a coupling agent . More than 50 years ago, NHS was proposed by the group of Anderson for the preparation of active esters . These compounds are extremely useful for peptide synthesis and the preparation of all kinds of bioconjugates .Molecular Structure Analysis
N-Hydroxysuccinimide (NHS) is an organic compound with the formula (CH2CO)2NOH . It is a white solid that is used as a reagent for preparing active esters in peptide synthesis . It can be synthesized by heating succinic anhydride with hydroxylamine or hydroxylamine hydrochloride .Chemical Reactions Analysis
NHS esters are sensitive to air moisture and water traces in solvents . Therefore, the quantification of NHS would be a very helpful approach to identify reagent impurities or degradation of stored NHS esters . A chromatographic method based on HILIC conditions and UV detection is presented, reaching a detection limit of about 1 mg L−1 .Physical And Chemical Properties Analysis
NHS is a white solid with a molar mass of 115.09 g/mol . It has a melting point of 96.3 °C . NHS esters are relatively stable and can be stored for months under dry conditions .Applications De Recherche Scientifique
Bioconjugation in Antibody Labeling
The compound, known as Tetramethylrhodamine succinimidyl ester, is a fluorescent molecule that is particularly useful for labeling antibodies. This process, known as bioconjugation, allows for the visualization of antibodies in various assays and experiments, enhancing the detection and analysis of specific proteins or antigens within biological samples .
Enzyme Modification
This compound is also used for the rapid and selective modification of sulfhydryl groups of enzymes. By attaching a fluorescent label to enzymes, researchers can track enzyme activity and interactions within cells, providing insights into cellular processes and mechanisms .
Peptide Synthesis
N-Hydroxysuccinimide esters are crucial in peptide synthesis. They are used to prepare active esters that facilitate the coupling of amino acids during the formation of peptides . This compound’s reactive ester group allows for efficient peptide bond formation.
Functionalized Materials and Polymers
The reactive nature of N-Hydroxysuccinimide esters makes them suitable for creating functionalized materials and polymers. These materials have applications in various fields, including biotechnology and materials science .
Fluorescent Probes
Due to its fluorescent properties, Tetramethylrhodamine succinimidyl ester is activated for easy labeling of proteins and other molecules to serve as fluorescent probes. These probes are used extensively in fluorescence microscopy and flow cytometry to study cell structure and function .
Cross-Linking Reagents
Water-soluble cross-linking reagents like this compound avoid the use of organic solvents when preparing bioconjugates. They are ideal for coupling enzymes to antibodies, providing extra stability to the maleimide group through a cyclohexane bridge .
Mécanisme D'action
Target of Action
The primary targets of 2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester, also known as Tetramethylrhodamine succinimidyl ester, are the sulfhydryl groups of enzymes . These groups are found in many proteins and play crucial roles in enzyme activity.
Mode of Action
This compound is a fluorescent compound that rapidly and selectively modifies the sulfhydryl groups of enzymes . It does this by forming a covalent bond with the sulfhydryl group, which results in the attachment of a fluorescent tag to the enzyme . This allows for the visualization and tracking of the enzyme in biochemical assays.
Pharmacokinetics
It is known to be soluble in methanol , which suggests it may be well-absorbed in the body. Its stability and bioavailability are likely to be influenced by factors such as pH and temperature.
Result of Action
The primary result of the action of this compound is the fluorescent labeling of enzymes . This allows for the visualization and tracking of these enzymes in biochemical assays, facilitating the study of their roles in various biochemical processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to air moisture and water traces in solvents . Therefore, it should be stored under dry conditions to prevent hydrolysis . Additionally, its reactivity may be affected by the pH and temperature of its environment .
Orientations Futures
Propriétés
IUPAC Name |
3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;(2,5-dioxopyrrolidin-1-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3.C6H7NO4/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-4(8)11-7-5(9)2-3-6(7)10/h5-14H,1-4H3;2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMUVWVUNJSKIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924142 |
Source


|
| Record name | 1-(Acetyloxy)pyrrolidine-2,5-dione--3',6'-bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester | |
CAS RN |
122363-35-3 |
Source


|
| Record name | 1-(Acetyloxy)pyrrolidine-2,5-dione--3',6'-bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why was Tetramethylrhodamine succinimidyl ester used in the study on Caenorhabditis elegans feeding behavior?
A1: Tetramethylrhodamine succinimidyl ester was used to fluorescently label human erythrocytes in a study investigating the feeding behavior of Caenorhabditis elegans. [] This labeling strategy allowed researchers to visually track the ingestion of erythrocytes by the nematodes using fluorescent microscopy. The study demonstrated that C. elegans could rupture and consume red blood cells, highlighting their potential as a model for studying host-parasite interactions in hematophagous nematodes.
Q2: How does the stability of Tetramethylrhodamine succinimidyl ester contribute to its use in research?
A2: The study on C. elegans highlights the importance of stable fluorescent labeling. The labeled erythrocytes exhibited "stable bright emission," [] enabling clear visualization of feeding events over time. This stability is crucial for longitudinal studies and ensures reliable data collection.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

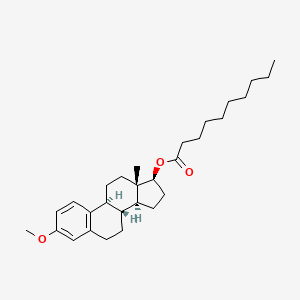





![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)
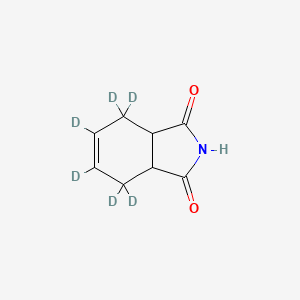

![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)
